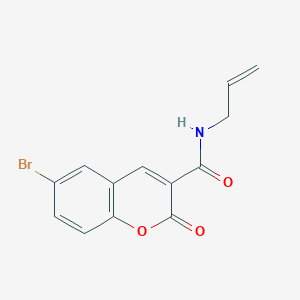![molecular formula C15H21N3O5S B7468845 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B7468845.png)
4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). It is a small molecule that has been widely used in scientific research applications due to its ability to modify gene expression and regulate various cellular processes.
Mécanisme D'action
MS-275 works by inhibiting the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid enzymes, which are responsible for removing acetyl groups from histone proteins. This leads to the accumulation of acetylated histones, which results in altered gene expression. The acetylation of histones is associated with an open chromatin structure, which allows for the binding of transcription factors and the initiation of transcription. MS-275 has been shown to selectively inhibit the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid1, 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid2, and 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid3, leading to the accumulation of acetylated histones and altered gene expression.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects. It has been shown to induce cell differentiation, inhibit cell proliferation, and induce apoptosis in cancer cells. MS-275 has also been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases. In addition, MS-275 has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MS-275 has several advantages for lab experiments. It is a potent and selective inhibitor of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid enzymes, which allows for the specific modulation of gene expression. It has also been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, MS-275 has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as sirtuins, which may complicate the interpretation of results. In addition, MS-275 has been shown to have limited efficacy in some cancer types, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the use of MS-275 in scientific research. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is the identification of biomarkers that can predict the response to MS-275 treatment. In addition, the development of more selective 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid inhibitors that can target specific 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid isoforms may improve the efficacy and reduce the off-target effects of MS-275. Finally, the combination of MS-275 with other drugs or therapies may enhance its therapeutic potential and improve patient outcomes.
Conclusion:
MS-275 is a potent and selective inhibitor of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid enzymes that has been widely used in scientific research applications. It has been shown to have various biochemical and physiological effects and has potential as a therapeutic agent for the treatment of various diseases. While MS-275 has some limitations for lab experiments, its use in scientific research has provided valuable insights into the role of histone deacetylase in gene expression and cellular processes. Future research directions will continue to explore the potential of MS-275 in the treatment of various diseases and the development of more selective 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid inhibitors.
Méthodes De Synthèse
The synthesis of MS-275 involves the reaction of 4-methyl-1-piperazine sulfonamide with 4-chlorobutanoyl chloride, followed by the reaction with 4-aminobenzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of MS-275 has been reported in various scientific literature, and the purity and yield of the product have been optimized.
Applications De Recherche Scientifique
MS-275 has been extensively used in scientific research as a tool to investigate the role of histone deacetylase in epigenetic regulation of gene expression. It has been shown to inhibit the activity of 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid1, 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid2, and 4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid3, leading to the accumulation of acetylated histones and altered gene expression. MS-275 has been used to study various cellular processes, including cell differentiation, apoptosis, and cell cycle regulation. It has also been used to investigate the molecular mechanisms underlying various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)sulfonylanilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O5S/c1-17-8-10-18(11-9-17)24(22,23)13-4-2-12(3-5-13)16-14(19)6-7-15(20)21/h2-5H,6-11H2,1H3,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAQZPQMBFJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Methyl-1-piperazinyl)sulfonyl]anilino}-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
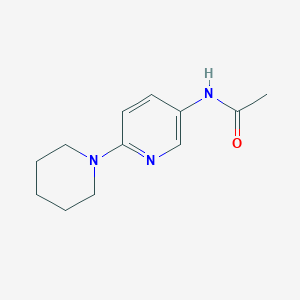
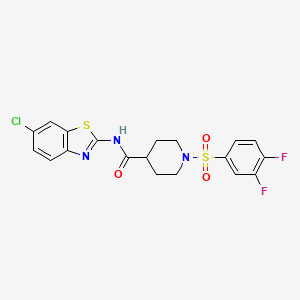
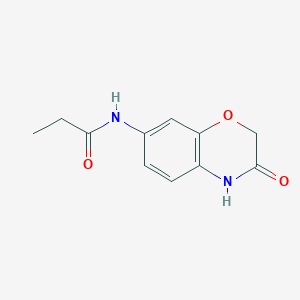
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
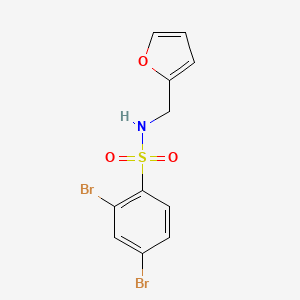
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B7468823.png)


